molecular formula C12H24IN B1198866 1,2,2,6,6-pentamethylquinicludinium iodide CAS No. 41663-80-3

1,2,2,6,6-pentamethylquinicludinium iodide

Cat. No.: B1198866
CAS No.: 41663-80-3
M. Wt: 309.23 g/mol
InChI Key: XFWGKJZCFAREHL-UHFFFAOYSA-M
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Description

1,2,2,6,6-pentamethylquinicludinium iodide is a chemical compound with the molecular formula C12H24IN. It is also known by other names such as Quirestine, this compound, and Imechine. This compound is a bicyclic structure containing a quaternary ammonium ion and an iodide ion. It is typically found as a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

The synthesis of 1,2,2,6,6-pentamethylquinicludinium iodide involves the reaction of 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane with iodine. The reaction conditions typically include a solvent such as acetonitrile or methanol and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

1,2,2,6,6-pentamethylquinicludinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like water, methanol, or acetonitrile, and catalysts or additional reagents to facilitate the reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,2,6,6-pentamethylquinicludinium iodide has several scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst, which helps in transferring a reactant from one phase to another, thereby increasing the reaction rate.

    Biology: This compound is used in various biological studies due to its ability to interact with biological molecules and affect cellular processes.

    Industry: It is used as a surfactant and stabilizer in various industrial processes, including the production of polymers and other chemical products.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-pentamethylquinicludinium iodide involves its interaction with molecular targets such as enzymes, receptors, or other biological molecules. The quaternary ammonium ion can interact with negatively charged sites on proteins or other molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1,2,2,6,6-pentamethylquinicludinium iodide can be compared with other similar compounds, such as:

    Tetramethylammonium iodide: This compound also contains a quaternary ammonium ion but has a simpler structure with only four methyl groups.

    Hexamethylphosphoramide: This compound contains a similar bicyclic structure but with a phosphorus atom instead of nitrogen.

    Quinuclidine derivatives: These compounds have a similar bicyclic structure but with different substituents on the nitrogen atom.

The uniqueness of this compound lies in its specific structure and the presence of five methyl groups, which can influence its chemical reactivity and interactions with other molecules.

Properties

IUPAC Name

1,2,2,6,6-pentamethyl-1-azoniabicyclo[2.2.2]octane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N.HI/c1-11(2)8-10-6-7-13(11,5)12(3,4)9-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWGKJZCFAREHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC[N+]1(C(C2)(C)C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961888
Record name 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41663-80-3
Record name Imechine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2,6,6-Pentamethylquinuclidinium iodide
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